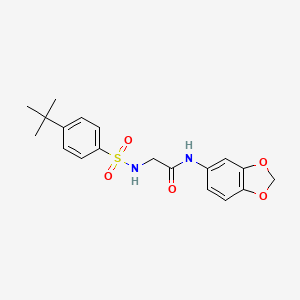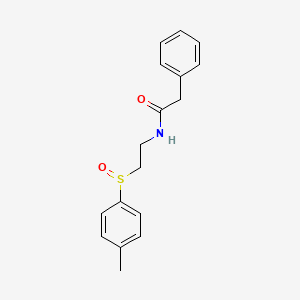
N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide is an organic compound that belongs to the class of sulfoxides This compound is characterized by the presence of a sulfinyl group attached to a phenyl ring and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide typically involves the reaction of 4-methylphenyl sulfoxide with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfoxide and sulfone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and alter cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Phenylsulfinyl)ethyl)-2-phenylacetamide
- N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide
- N-(2-((4-Methylphenyl)thio)ethyl)-2-phenylacetamide
Uniqueness
N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfone and sulfide analogs. The sulfinyl group can undergo reversible redox reactions, making it a versatile intermediate in organic synthesis and a potential modulator of biological processes.
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)sulfinylethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-14-7-9-16(10-8-14)21(20)12-11-18-17(19)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHSCOTEUDUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
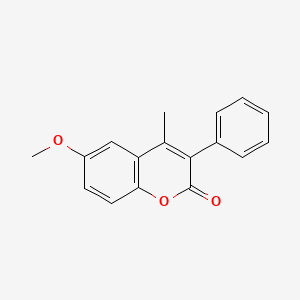
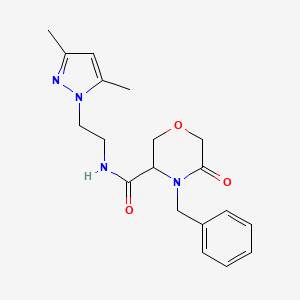
![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)
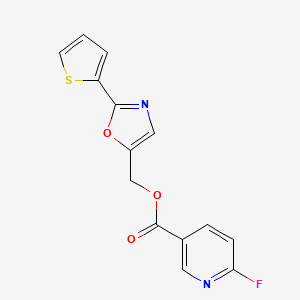
![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)

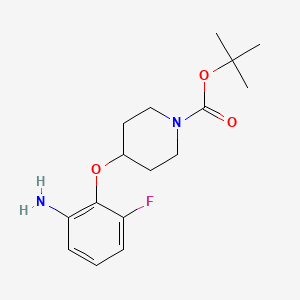
![N-(4-FLUOROPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2800594.png)
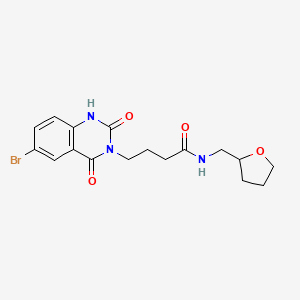
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2800596.png)
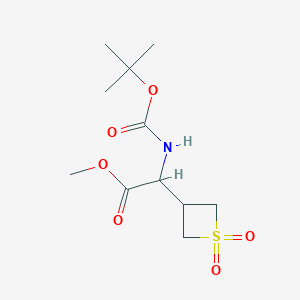
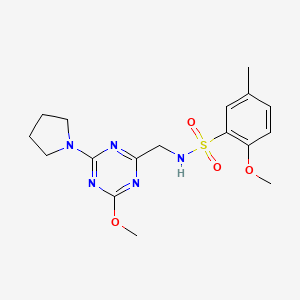
![N-(4-methoxyphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800601.png)
